molecular formula C19H24N2O B1589395 (R)-N4-Benzyl-2-(benzyloxymethyl)piperazine CAS No. 255723-98-9

(R)-N4-Benzyl-2-(benzyloxymethyl)piperazine

Cat. No.: B1589395
CAS No.: 255723-98-9
M. Wt: 296.4 g/mol
InChI Key: RDGPQHCJHZWORQ-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N4-Benzyl-2-(benzyloxymethyl)piperazine is a chiral piperazine derivative that has garnered significant interest in the fields of medicinal chemistry and organic synthesis Piperazine derivatives are known for their wide range of biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N4-Benzyl-2-(benzyloxymethyl)piperazine typically involves the following steps:

Industrial Production Methods

Industrial production of ®-N4-Benzyl-2-(benzyloxymethyl)piperazine may involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Scientific Research Applications

Chemistry

®-N4-Benzyl-2-(benzyloxymethyl)piperazine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds

Biology

In biological research, ®-N4-Benzyl-2-(benzyloxymethyl)piperazine is studied for its potential as a ligand in receptor binding studies . Its ability to interact with specific biological targets makes it a valuable tool in the development of new therapeutic agents.

Medicine

The compound has shown promise in medicinal chemistry as a potential drug candidate for various therapeutic applications . Its structural features allow for the optimization of pharmacokinetic properties, making it a suitable scaffold for drug design.

Industry

In the industrial sector, ®-N4-Benzyl-2-(benzyloxymethyl)piperazine is used in the production of pharmaceuticals and agrochemicals . Its chemical reactivity and stability make it an ideal intermediate for large-scale synthesis.

Comparison with Similar Compounds

Properties

IUPAC Name

(3R)-1-benzyl-3-(phenylmethoxymethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-3-7-17(8-4-1)13-21-12-11-20-19(14-21)16-22-15-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGPQHCJHZWORQ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)COCC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H](N1)COCC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445188
Record name (3R)-1-Benzyl-3-[(benzyloxy)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255723-98-9
Record name (3R)-1-Benzyl-3-[(benzyloxy)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-N4-Benzyl-2-(benzyloxymethyl)piperazine
Reactant of Route 2
Reactant of Route 2
(R)-N4-Benzyl-2-(benzyloxymethyl)piperazine
Reactant of Route 3
Reactant of Route 3
(R)-N4-Benzyl-2-(benzyloxymethyl)piperazine
Reactant of Route 4
(R)-N4-Benzyl-2-(benzyloxymethyl)piperazine
Reactant of Route 5
(R)-N4-Benzyl-2-(benzyloxymethyl)piperazine
Reactant of Route 6
(R)-N4-Benzyl-2-(benzyloxymethyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.